3-[4-(Trifluoromethyl)pyridin-2-yl]oxyaniline
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Overview
Description
3-[[4-(Trifluoromethyl)-2-pyridinyl]oxy]benzenamine is a compound that features a trifluoromethyl group attached to a pyridine ring, which is further connected to a benzenamine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . Another approach relies on the assembly of the pyridine ring from a trifluoromethyl-containing building block .
Industrial Production Methods
Industrial production of this compound often employs large-scale chemical reactors where the reaction conditions are optimized for high yield and purity. The process may involve the use of catalysts and specific temperature and pressure conditions to facilitate the desired chemical transformations .
Chemical Reactions Analysis
Types of Reactions
3-[[4-(Trifluoromethyl)-2-pyridinyl]oxy]benzenamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
3-[[4-(Trifluoromethyl)-2-pyridinyl]oxy]benzenamine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: It is investigated for its potential therapeutic properties, including its use in drug development.
Industry: The compound is used in the development of agrochemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 3-[[4-(Trifluoromethyl)-2-pyridinyl]oxy]benzenamine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological targets, potentially leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- 2-Fluoro-4-(trifluoromethyl)pyridine
- 4-(Trifluoromethyl)pyridine
- Trifluoromethylbenzene
Uniqueness
What sets 3-[[4-(Trifluoromethyl)-2-pyridinyl]oxy]benzenamine apart from these similar compounds is its unique combination of the trifluoromethyl group with the pyridine and benzenamine structures. This combination imparts distinctive chemical and physical properties, making it particularly valuable in various scientific and industrial applications .
Properties
CAS No. |
86575-26-0 |
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Molecular Formula |
C12H9F3N2O |
Molecular Weight |
254.21 g/mol |
IUPAC Name |
3-[4-(trifluoromethyl)pyridin-2-yl]oxyaniline |
InChI |
InChI=1S/C12H9F3N2O/c13-12(14,15)8-4-5-17-11(6-8)18-10-3-1-2-9(16)7-10/h1-7H,16H2 |
InChI Key |
FUFSBQVZNJBBDP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=NC=CC(=C2)C(F)(F)F)N |
Origin of Product |
United States |
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